Fetidine: A Technical Overview of a Bisbenzylisoquinoline Alkaloid
Fetidine: A Technical Overview of a Bisbenzylisoquinoline Alkaloid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fetidine is a naturally occurring bisbenzylisoquinoline alkaloid.[1] This class of compounds is known for a wide range of pharmacological activities, making them a subject of interest in medicinal chemistry and drug discovery. This technical guide provides a detailed overview of the chemical structure of Fetidine and explores the broader biological activities, mechanisms of action, and synthesis of bisbenzylisoquinoline alkaloids as a representative framework due to the limited specific data on Fetidine itself.
Chemical Structure of Fetidine
Fetidine is a complex molecule with the chemical formula C₄₀H₄₆N₂O₈.[1] Its structure features two benzylisoquinoline moieties linked together, which is characteristic of this alkaloid subclass.
Systematic IUPAC Name: (6aS)-9-[6-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2,3-dimethoxyphenoxy]-2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol[1]
CAS Number: 7072-86-8[1]
| Identifier | Value |
| Molecular Formula | C₄₀H₄₆N₂O₈ |
| IUPAC Name | (6aS)-9-[6-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2,3-dimethoxyphenoxy]-2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol |
| CAS Number | 7072-86-8 |
| PubChem CID | 442233 |
Biological Activities and Mechanism of Action of Bisbenzylisoquinoline Alkaloids
Anti-inflammatory Activity
Many bisbenzylisoquinoline alkaloids have demonstrated potent anti-inflammatory properties. Their mechanism of action often involves the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling cascades. For instance, alkaloids such as tetrandrine, liensinine, neferine, and isoliensinine have been shown to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). This suppression is often achieved by inhibiting the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.
Neuroprotective Effects
Several bisbenzylisoquinoline alkaloids have been investigated for their neuroprotective potential. Their mechanisms in this context are multifaceted and include the inhibition of neuroinflammation, reduction of oxidative stress, and modulation of neurotransmitter systems. For example, some alkaloids have been shown to protect neuronal cells from damage by inhibiting microglial activation and subsequent release of inflammatory mediators. Neferine, a bisbenzylisoquinoline alkaloid, has been reported to inhibit glutamate release in cerebrocortical nerve terminals, a mechanism that could contribute to its neuroprotective effects.[2]
The following table summarizes the inhibitory activity of selected bisbenzylisoquinoline alkaloids on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common assay to assess anti-inflammatory potential.
| Compound | IC₅₀ for NO Inhibition (µM) |
| Liensinine | 5.02 |
| Isoliensinine | 4.36 |
| Neferine | 4.13 |
Data sourced from a study on the anti-inflammatory activity of alkaloids from Nelumbo nucifera.
Experimental Protocols: Representative Synthesis of a Bisbenzylisoquinoline Alkaloid
A specific, detailed synthesis protocol for Fetidine is not publicly available. However, a general approach for the synthesis of bisbenzylisoquinoline alkaloids can be exemplified by the synthesis of tetrandrine. A common strategy involves the Ullmann condensation reaction to form the diaryl ether linkages.
Example Protocol: Synthesis of rac-Tetrandrine
This protocol is a generalized representation based on synthetic strategies for bisbenzylisoquinoline alkaloids.
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Preparation of the Benzylisoquinoline Monomers: The synthesis begins with the preparation of the two substituted benzylisoquinoline units. This is typically achieved through a multi-step sequence starting from commercially available materials, often involving a Bischler-Napieralski or a Pictet-Spengler reaction to construct the isoquinoline core.
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Ullmann Condensation: The crucial step for dimerization is the Ullmann reaction, which forms the diaryl ether bonds. This involves the coupling of a phenolic benzylisoquinoline with a halogenated benzylisoquinoline in the presence of a copper catalyst and a base at elevated temperatures.
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Purification: The resulting bisbenzylisoquinoline alkaloid is then purified using chromatographic techniques, such as column chromatography, to isolate the desired product from the reaction mixture.
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Characterization: The structure of the synthesized compound is confirmed using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Visualization of a Key Signaling Pathway
The anti-inflammatory effects of many bisbenzylisoquinoline alkaloids are mediated through the inhibition of the NF-κB signaling pathway. The following diagram illustrates a simplified representation of this pathway and the inhibitory action of these alkaloids.
Caption: Inhibition of the NF-κB signaling pathway by bisbenzylisoquinoline alkaloids.
This guide provides a comprehensive overview of the chemical nature of Fetidine and the broader pharmacological context of bisbenzylisoquinoline alkaloids. Further research is required to elucidate the specific biological activities and mechanisms of Fetidine itself.
References
- 1. Pharmacological Potential and Mechanisms of Bisbenzylisoquinoline Alkaloids from Lotus Seed Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neferine, a bisbenzylisoquinoline alkaloid of Nelumbo nucifera, inhibits glutamate release in rat cerebrocortical nerve terminals through 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
